3-Bromo-5-fluoro-2-hydroxybenzoic acid

Beschreibung

The exact mass of the compound 3-Bromo-5-fluoro-2-hydroxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-5-fluoro-2-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-fluoro-2-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-bromo-5-fluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNQXLZBKUYDRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4180-42-1 | |

| Record name | 3-bromo-5-fluoro-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

3-Bromo-5-fluoro-2-hydroxybenzoic acid CAS 4180-42-1 properties

An In-depth Technical Guide to 3-Bromo-5-fluoro-2-hydroxybenzoic acid (CAS 4180-42-1)

Foreword: Unveiling the Potential of a Niche Research Chemical

In the landscape of drug discovery and specialty chemicals, certain molecules stand out not for their extensive characterization, but for their untapped potential. 3-Bromo-5-fluoro-2-hydroxybenzoic acid is one such compound. As a substituted salicylic acid, it belongs to a class of molecules renowned for their biological activity. The strategic placement of bromo and fluoro substituents on the salicylic acid scaffold suggests a nuanced reactivity profile and a high potential for utility as a versatile building block in medicinal chemistry and agrochemical research. This guide is intended for researchers and drug development professionals, providing a comprehensive overview of its known properties, a scientifically grounded exploration of its potential synthesis and reactivity, and an expert perspective on its promising applications. Due to the limited publicly available experimental data for this specific compound, this document combines established information with reasoned, experience-based insights derived from the behavior of closely related analogues.

Core Physicochemical & Structural Properties

3-Bromo-5-fluoro-2-hydroxybenzoic acid is a halogenated derivative of salicylic acid. Its fundamental identifiers are well-established in chemical literature and supplier databases.

| Property | Value | Source(s) |

| CAS Number | 4180-42-1 | [1][2][3] |

| Molecular Formula | C₇H₄BrFO₃ | [1] |

| Molecular Weight | 235.01 g/mol | [1][2] |

| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)O)F)Br | [4] |

| InChI Key | UKIJWZUOZRTSDX-UHFFFAOYSA-N | [4] |

| Purity (Commercial) | ≥97% | [1] |

Experimental Data Gaps

It is critical to note that comprehensive experimental data for this compound is not widely published. Safety Data Sheets explicitly report "No data available" for key physical properties.[3]

-

Melting Point: Not reported.

-

Boiling Point: Not reported.

-

Solubility: No quantitative data is available.[3] As a substituted benzoic acid, it is expected to have low solubility in water and higher solubility in polar organic solvents like ethanol, methanol, DMSO, and DMF.

-

pKa: Not experimentally determined. The presence of two electron-withdrawing groups (Br and F) is expected to increase the acidity (lower the pKa) of both the carboxylic acid and the phenolic hydroxyl group compared to unsubstituted salicylic acid.

Spectroscopic Characterization Profile (Anticipated)

While published spectra for this specific molecule are unavailable, its structure allows for a confident prediction of its key NMR features. This analysis is crucial for researchers who may synthesize or handle this compound to confirm its identity.

-

¹H NMR Spectroscopy: The aromatic region should display two distinct signals, both appearing as doublets of doublets due to coupling with each other (meta-coupling, J ≈ 2-3 Hz) and with the ¹⁹F nucleus.

-

The proton at C6 (ortho to the hydroxyl) will likely be downfield, showing a J-coupling to the fluorine atom.

-

The proton at C4 (ortho to the bromine) will also show a J-coupling to the fluorine atom.

-

The acidic protons of the hydroxyl and carboxylic acid groups will appear as broad singlets, with chemical shifts highly dependent on the solvent and concentration.

-

-

¹³C NMR Spectroscopy: The spectrum should exhibit seven distinct carbon signals. The key features would be the large one-bond carbon-fluorine coupling (¹JCF) for the C5 carbon, and smaller two- and three-bond couplings (²JCF, ³JCF) for the adjacent carbons (C4, C6). The chemical shifts will be influenced by the electronegative substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for:

-

O-H stretching (broad band) for the carboxylic acid and phenol, typically in the 2500-3300 cm⁻¹ region.

-

C=O stretching for the carboxylic acid, around 1680-1710 cm⁻¹.

-

C-O stretching and O-H bending around 1200-1400 cm⁻¹.

-

C-Br and C-F stretching in the fingerprint region.

-

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and/or [M-H]⁻ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Proposed Synthesis Pathway: A Logic-Driven Approach

A likely precursor is 5-Fluoro-2-hydroxybenzoic acid (CAS 345-16-4) . The synthesis would proceed via electrophilic aromatic substitution. The hydroxyl and carboxylic acid groups are both activating, ortho-, para-directing groups. The position C3, which is ortho to the hydroxyl group and meta to the carboxylic acid, is sterically accessible and electronically activated, making it the most probable site for bromination.

Protocol: Electrophilic Bromination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 5-fluoro-2-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

-

Brominating Agent Addition: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution. The use of NBS is preferred over elemental bromine (Br₂) for milder conditions and higher selectivity, minimizing side reactions.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining brominating agent. If using an organic solvent, wash the organic layer sequentially with sodium thiosulfate solution, water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the final product, 3-Bromo-5-fluoro-2-hydroxybenzoic acid.

Reactivity and Mechanistic Considerations

The chemical behavior of 3-Bromo-5-fluoro-2-hydroxybenzoic acid is governed by the interplay of its three functional groups on the aromatic ring.

-

Acidity: Both the fluorine and bromine atoms are electron-withdrawing groups via induction. This effect increases the acidity of the carboxylic acid proton, making it a stronger acid than salicylic acid. It also increases the acidity of the phenolic proton.

-

Aromatic Ring Reactivity: The hydroxyl group is a strong activating group, while the halogens are deactivating. Overall, the ring is deactivated towards further electrophilic substitution compared to salicylic acid. However, the directing effects of the substituents would dictate the position of any subsequent reaction.

-

Nucleophilic Substitution: The positions occupied by the halogens are generally not susceptible to nucleophilic aromatic substitution unless under harsh conditions or if activated by other strong electron-withdrawing groups.

-

Halogen Bonding: The bromine atom, in particular, possesses a region of positive electrostatic potential on its outer surface (a "sigma-hole"). This allows it to act as a halogen bond donor, forming non-covalent interactions with Lewis bases like carbonyl oxygens or nitrogen atoms in biological macromolecules.[7] This is a critical feature for its potential use in drug design.[8]

Potential Applications in Research & Development

The unique substitution pattern of this molecule makes it a compelling candidate for several high-value research areas.

Drug Discovery and Medicinal Chemistry

Halogenated aromatics are ubiquitous in modern pharmaceuticals.[9] This compound can serve as a valuable building block or fragment for several reasons:

-

Scaffold for Bioactive Molecules: The salicylic acid core is a well-known pharmacophore. The bromo and fluoro substituents can be used to fine-tune pharmacokinetic properties (ADME) and to explore specific interactions within a biological target's binding site.

-

Exploitation of Halogen Bonding: As a halogen bond donor, the bromine atom can be used to enhance ligand-protein binding affinity and selectivity, a strategy increasingly employed in rational drug design.[8] The molecule could be screened in fragment-based lead discovery programs to identify interactions with pharmacologically relevant proteins.

Agrochemical Development

There is strong evidence that halogenation of salicylic acid at the 3- and 5-positions can dramatically enhance its ability to induce Systemic Acquired Resistance (SAR) in plants.[10] SAR is a plant's innate immune response that provides long-lasting, broad-spectrum protection against pathogens.

-

SAR Inducers: A study on substituted salicylates found that derivatives halogenated at the 3- and/or 5-positions were significantly more potent at inducing pathogenesis-related (PR) proteins—a key marker of SAR—than salicylic acid itself.[10] This positions 3-Bromo-5-fluoro-2-hydroxybenzoic acid as a prime candidate for investigation as a novel plant defense activator, potentially leading to the development of new, non-biocidal crop protection agents.[11]

Safety and Handling

While a specific, detailed toxicological profile for this compound is not available, prudent laboratory practices are essential. The hazard profile can be inferred from closely related compounds.

-

Inferred Hazards: The isomeric compound 5-Bromo-3-fluoro-2-hydroxybenzoic acid is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[4] Therefore, similar precautions should be taken for the title compound.

-

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water. Seek medical attention if irritation persists.

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Conclusion

3-Bromo-5-fluoro-2-hydroxybenzoic acid (CAS 4180-42-1) represents a molecule of significant interest at the intersection of medicinal and agricultural chemistry. While its experimental characterization is currently limited, its structural features provide a clear roadmap for its potential utility. Its halogenated salicylic acid core points to inherent biological activity, and the specific bromine and fluorine substituents offer modern tools—such as halogen bonding—for enhancing molecular interactions. The proposed synthesis is straightforward and relies on well-established chemical principles, making the compound accessible for further investigation. For researchers in drug discovery and agrochemical development, this molecule is not just a catalog item, but a promising starting point for innovation.

References

-

Beijing Ark Chemical Technology Co., Ltd. (n.d.). 3-Bromo-5-fluoro-2-hydroxybenzoic acid - CAS:4180-42-1. Retrieved from [Link]

-

abcr Gute Chemie. (n.d.). AB646045 | CAS 4180-42-1. Retrieved from [Link]

-

MDPI. (2021). Functional Analogues of Salicylic Acid and Their Use in Crop Protection. Retrieved from [Link]

-

ResearchGate. (2002). Salicylate Activity. 3. Structure Relationship to Systemic Acquired Resistance. Retrieved from [Link]

-

ResearchGate. (2010). Structure and reaction of salicylic acid to form hydroxylated derivatives. Retrieved from [Link]

-

PubMed. (2021). Altering the substituents of salicylic acid to improve Berthelot reaction for ultrasensitive colorimetric detection of ammonium and atmospheric ammonia. Retrieved from [Link]

- Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

SAGE Journals. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

-

PMC. (2019). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Retrieved from [Link]

-

PMC. (2024). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Retrieved from [Link]

-

OUCI. (2023). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-3-fluoro-2-hydroxybenzoic acid. Retrieved from [Link]

Sources

- 1. 3-Bromo-5-fluoro-2-hydroxybenzoic acid - CAS:4180-42-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. 3-bromo-5-fluoro-2-hydroxybenzoic acid | 4180-42-1 [chemicalbook.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 5-Bromo-3-fluoro-2-hydroxybenzoic acid | C7H4BrFO3 | CID 11770416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. namiki-s.co.jp [namiki-s.co.jp]

- 8. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

3-Bromo-5-fluorosalicylic acid chemical structure and synonyms

An In-Depth Technical Guide to 3-Bromo-5-fluorosalicylic Acid: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-5-fluorosalicylic acid, a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Given its specific substitution pattern, this molecule is not a common off-the-shelf reagent; therefore, this document emphasizes its fundamental properties, proposes a logical synthetic pathway, and contextualizes its potential applications based on the well-established roles of its constituent chemical motifs in drug discovery.

Chemical Identity and Structure

3-Bromo-5-fluorosalicylic acid is a derivative of salicylic acid, featuring both a bromine and a fluorine atom on the benzene ring. The precise placement of these halogens, along with the carboxyl and hydroxyl groups, dictates its chemical reactivity and potential biological activity.

Core Chemical Structure

The foundational structure is salicylic acid (2-hydroxybenzoic acid). The substituents are located as follows:

-

A hydroxyl group (-OH) at position 2.

-

A carboxyl group (-COOH) at position 1.

-

A bromo group (-Br) at position 3.

-

A fluoro group (-F) at position 5.

The IUPAC name for this compound is 3-Bromo-5-fluoro-2-hydroxybenzoic acid .

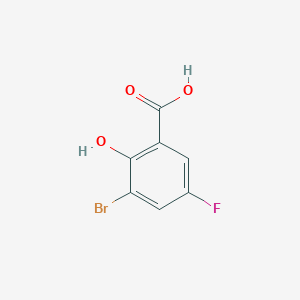

Caption: Chemical structure of 3-Bromo-5-fluoro-2-hydroxybenzoic acid.

Physicochemical Properties

A summary of the key identifiers and calculated properties for 3-Bromo-5-fluorosalicylic acid is presented below.

| Property | Value | Source |

| IUPAC Name | 3-Bromo-5-fluoro-2-hydroxybenzoic acid | - |

| Molecular Formula | C₇H₄BrFO₃ | Calculated |

| Molecular Weight | 235.01 g/mol | Calculated |

| CAS Number | Not assigned / Not commercially indexed | - |

| Synonyms | 3-Bromo-5-fluorosalicylic acid | - |

Note on Synonyms and Availability: This compound is not widely listed in commercial chemical databases. Researchers looking to work with this molecule will likely need to perform a custom synthesis. Closely related, commercially available compounds include 5-Fluorosalicylic acid (CAS 345-16-4)[1][2], 5-Bromosalicylic acid (CAS 89-55-4)[3], and 3-Bromo-5-fluorobenzoic acid (CAS 176548-70-2)[4], which may serve as precursors or reference compounds.

Proposed Synthetic Strategy

Given the lack of a commercially available source, a reliable synthetic route is paramount. The following multi-step synthesis is proposed, starting from the readily available 5-Fluorosalicylic acid. This approach leverages the directing effects of the hydroxyl and carboxyl groups on the aromatic ring.

Causality of the Synthetic Design: The hydroxyl group is a powerful ortho-, para- directing group, while the carboxyl group is a meta-directing group. In 5-fluorosalicylic acid, the C3 and C5 positions are ortho and para to the hydroxyl group, respectively. Since the C5 position is already occupied by fluorine, the most electronically favorable position for electrophilic aromatic substitution (such as bromination) is the C3 position. This provides a direct and high-yielding pathway to the target molecule.

Caption: Proposed synthetic workflow for 3-Bromo-5-fluorosalicylic acid.

Experimental Protocol: Electrophilic Bromination

This protocol is a self-validating system where reaction progress can be monitored using Thin Layer Chromatography (TLC) to ensure the consumption of starting material before proceeding to workup and purification.

Materials:

-

5-Fluorosalicylic acid

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN), anhydrous

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Hydrochloric Acid (HCl), 1M solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, and heating mantle

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 5-fluorosalicylic acid (1.0 eq) in anhydrous acetonitrile. Stir the solution at room temperature until all solid has dissolved.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (1.05 eq) to the solution in one portion.

-

Rationale: NBS is a mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions compared to using elemental bromine (Br₂). Acetonitrile is a suitable polar aprotic solvent for this reaction. A slight excess of NBS ensures complete conversion of the starting material.

-

-

Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 80-82 °C) and stir. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the 5-fluorosalicylic acid spot is no longer visible.

-

Quenching and Workup:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Rationale: This step separates the organic product from water-soluble byproducts (like succinimide) and unreacted reagents.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove any acidic impurities), deionized water, and finally, brine.

-

Rationale: The bicarbonate wash neutralizes any remaining acidic species. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 3-Bromo-5-fluorosalicylic acid.

Applications in Research and Drug Development

The unique combination of a salicylic acid core and dual halogenation makes 3-Bromo-5-fluorosalicylic acid a molecule with high potential in drug discovery and materials science.

Role of the Salicylic Acid Scaffold

The salicylic acid moiety is a well-known "privileged scaffold" in medicinal chemistry. It is the core of acetylsalicylic acid (aspirin) and is found in numerous non-steroidal anti-inflammatory drugs (NSAIDs). Its ability to chelate metals and act as a building block for more complex active pharmaceutical ingredients (APIs) is well-documented.[1][]

The Strategic Importance of Fluorine and Bromine

The introduction of halogens, particularly fluorine, is a cornerstone of modern drug design.[6][7]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[8] Placing a fluorine atom at a metabolically vulnerable position can significantly increase a drug's half-life.

-

Modulation of pKa: Fluorine is highly electronegative and can lower the pKa of nearby acidic or basic groups, which can alter a molecule's ionization state at physiological pH and impact its solubility and cell permeability.[8]

-

Binding Affinity: Fluorine can participate in unique, non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.[6]

-

Lipophilicity: Both bromine and fluorine increase the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes. This property is crucial for oral bioavailability and for drugs targeting the central nervous system.[8]

Compounds like 3-Bromo-5-fluorosalicylic acid are valuable as intermediates for creating novel drug candidates where these properties can be fine-tuned to achieve a desired therapeutic profile.[1][9]

Safety and Handling

No specific safety data sheet (SDS) exists for 3-Bromo-5-fluorosalicylic acid. Therefore, it must be handled with the precautions appropriate for related halogenated aromatic carboxylic acids.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and chemical-resistant gloves (e.g., nitrile).[10][11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.[11]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[11]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

3-Bromo-5-fluorosalicylic acid represents a specialized chemical entity with significant potential as a building block in the synthesis of novel pharmaceuticals and functional materials. While not commercially available, its synthesis is achievable through a straightforward electrophilic bromination of 5-fluorosalicylic acid. The strategic incorporation of both bromine and fluorine on the salicylic acid scaffold allows for the modulation of key physicochemical and pharmacokinetic properties, making it a valuable tool for researchers aiming to overcome challenges in modern drug discovery.

References

-

3-Bromo-5-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 11086788. PubChem. [Link]

-

3-Bromo-5-fluoropicolinic acid. Chem-Space. (2017-07-19). [Link]

-

3-Bromo-5-fluorobenzaldehyde | C7H4BrFO | CID 21986246. PubChem. [Link]

-

Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]

-

CAS 176548-70-2 3-Bromo-5-fluorobenzoic acid. Shenzhen Nexconn Pharmatechs Ltd.. [Link]

-

5-Bromosalicylic acid | C7H5BrO3 | CID 6972. PubChem. [Link]

-

5-Fluorosalicylic acid | C7H5FO3 | CID 67658. PubChem. [Link]

-

Synthesis of 5-Fluoro Salicylic Acid. ResearchGate. (January 2000). [Link]

-

Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

The role of fluorine in medicinal chemistry. ResearchGate. (January 2013). [Link]

-

Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. ACS Publications. (2021-01-05). [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 5-Fluorosalicylic acid | C7H5FO3 | CID 67658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nexconn.com [nexconn.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

3-Bromo-5-fluoro-2-hydroxybenzoic acid vs 5-Bromo-3-fluoro isomer

Title: Technical Guide: 3-Bromo-5-fluoro-2-hydroxybenzoic Acid vs. 5-Bromo-3-fluoro Isomer – Structural Divergence, Synthesis, and Application

Part 1: Executive Summary & Structural Logic

The Core Distinction In the realm of fragment-based drug discovery (FBDD) and lead optimization, the precise positioning of halogen atoms on the salicylic acid scaffold dictates not just chemical reactivity, but biological potency. We are comparing two regioisomers:

While they share the same molecular weight (235.01 g/mol ) and lipophilicity profiles (logP ~2.4–3.2), their electronic landscapes differ radically due to the ortho-effect relative to the phenolic hydroxyl and carboxylic acid groups.

-

3-Br-5-F Isomer: The bulky bromine atom at the C3 position (ortho to the phenol) creates significant steric clash, twisting the carboxylic acid out of planarity and disrupting the intramolecular hydrogen bond (IMHB) between the phenol proton and the carbonyl oxygen. This often increases the acidity of the phenol.

-

5-Br-3-F Isomer: The smaller fluorine atom at C3 maintains the planar IMHB network more effectively.[2] However, the strong inductive effect (-I) of fluorine at the ortho position significantly lowers the pKa of the phenolic hydroxyl compared to the bromine analog.

| Feature | 3-Bromo-5-fluoro (Isomer A) | 5-Bromo-3-fluoro (Isomer B)[2] |

| CAS Number | 4180-42-1 | 251300-29-5 |

| C3 Substituent | Bromine (Steric bulk, moderate -I) | Fluorine (Low steric, strong -I) |

| C5 Substituent | Fluorine | Bromine |

| Key Reactivity | C5-F is activated for SNAr | C5-Br is activated for Pd-coupling |

| NMR Signature | Two large | One large |

Part 2: Synthesis & Manufacturing Protocols

To achieve high purity, direct halogenation of salicylic acid is often uncontrolled, yielding inseparable mixtures. The "Trustworthy" approach utilizes pre-functionalized precursors to guarantee regioselectivity.

Method A: The "Direct Halogenation" Route (Cost-Effective)

Best for: 5-Bromo-3-fluoro isomer. Bromination of 3-fluorosalicylic acid is highly regioselective because the hydroxyl group (strongly activating) directs ortho/para.[2] Since the ortho (C3) is blocked by Fluorine, Bromine attacks the para position (C5) exclusively.

Protocol 1: Synthesis of 5-Bromo-3-fluoro-2-hydroxybenzoic acid

-

Precursor: Dissolve 3-fluorosalicylic acid (1.0 eq) in Glacial Acetic Acid.

-

Reagent: Add Bromine (Br2, 1.05 eq) dropwise at 20–25°C.

-

Note: Keep temperature below 30°C to prevent decarboxylation.[2]

-

-

Mechanism: Electrophilic Aromatic Substitution (EAS).[2] The -OH group directs incoming Br+ to C5.[2]

-

Work-up: Pour mixture into ice water. The product precipitates as a white solid.

-

Purification: Recrystallize from Ethanol/Water (8:2).

-

Yield: Typically >85%.

Method B: The "Sandmeyer" Route (High Precision)

Best for: 3-Bromo-5-fluoro isomer. Direct bromination of 5-fluorosalicylic acid often yields mixtures (3-bromo, 3,5-dibromo).[2] A more controlled approach uses 2-amino-5-fluorobenzoic acid.[2]

Protocol 2: Synthesis of 3-Bromo-5-fluoro-2-hydroxybenzoic acid

-

Diazotization: Suspend 2-amino-3-bromo-5-fluorobenzoic acid in H2SO4/H2O. Cool to 0°C. Add NaNO2 (1.1 eq) dropwise.

-

Hydrolysis (The Critical Step): Transfer the diazonium salt solution slowly into boiling 30% H2SO4.

-

Why: This replaces the -N2+ group with -OH.[2]

-

-

Isolation: Cool to room temperature. Extract with Ethyl Acetate.[2]

-

Purification: Column chromatography (SiO2, Hexane:EtOAc 4:1) is often required to remove decarboxylated byproducts.[2]

Part 3: Analytical Validation (Self-Validating Systems)

The most critical error in sourcing these compounds is isomer confusion. You must validate the structure using 1H-NMR Coupling Constants . This is a definitive, self-validating test.

The NMR Logic

-

3-Bromo-5-fluoro Isomer:

-

5-Bromo-3-fluoro Isomer:

Visualization of Analytical Logic

Caption: Decision tree for distinguishing regioisomers via 1H-NMR fluorine coupling patterns.

Part 4: Reactivity & Applications in Drug Design

Scaffold Decoration (SAR)

-

5-Bromo-3-fluoro (Isomer B): The C5-Bromine is an excellent handle for Suzuki-Miyaura coupling .[2] This allows researchers to extend the carbon skeleton at the para position relative to the phenol, a common tactic to reach into hydrophobic pockets of enzyme active sites (e.g., Kinase inhibitors).

-

3-Bromo-5-fluoro (Isomer A): The C5-Fluorine is highly activated for Nucleophilic Aromatic Substitution (SNAr) if the ring is further activated (e.g., converted to a salicylate ester or amide).[2] The C3-Bromine is sterically crowded and difficult to couple without specialized ligands (e.g., Buchwald ligands).

Bioisosterism & Metabolic Stability

Both isomers serve as bioisosteres for salicylic acid.[2] The fluorine atom blocks metabolic hydroxylation (Phase I metabolism).

-

Metabolic Blockade: The 5-fluoro isomer (Isomer A) effectively blocks CYP450 oxidation at the susceptible C5 position, significantly increasing the half-life (

) of the parent drug.

Experimental Workflow: Suzuki Coupling on 5-Bromo Isomer

-

Reagents: 5-Bromo-3-fluoro-2-hydroxybenzoic acid (1 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl2 (5 mol%), K2CO3 (3 eq).[2]

-

Solvent: Dioxane/Water (4:1).[2] Degas thoroughly.

-

Conditions: Heat to 90°C for 4 hours under N2.

-

Note: Protect the carboxylic acid (as methyl ester) and phenol (as MOM ether) if the boronic acid is sensitive, though modern catalysts often tolerate the free acid.

References

-

PubChem. (2025).[2][4][5] 5-Bromo-3-fluoro-2-hydroxybenzoic acid (CID 11770416).[2][3] National Library of Medicine. [Link]

-

Royal Society of Chemistry. (2018).[2] Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. Environmental Science: Water Research & Technology. [Link]

-

Abraham, R. J., & Edgar, M. (2022). Substituent Chemical Shifts in NMR.[2][6] Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]

-

Sigma-Aldrich. (2025).[2] Product Specification: 2-Bromo-5-hydroxybenzoic acid derivatives. ]">https://www.sigmaaldrich.com[2]

Sources

- 1. 3-Bromo-5-fluoro-2-hydroxybenzoic acid | Chemrio [chemrio.com]

- 2. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-3-fluoro-2-hydroxybenzoic acid | C7H4BrFO3 | CID 11770416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 520927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 15735511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. modgraph.co.uk [modgraph.co.uk]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 3-Bromo-5-fluoro-2-hydroxybenzoic Acid in Organic Solvents

For Immediate Release

[SHANGHAI, CN — February 12, 2026] – This technical guide offers an in-depth analysis of the solubility characteristics of 3-Bromo-5-fluoro-2-hydroxybenzoic acid, a compound of significant interest in contemporary chemical research and pharmaceutical development. Addressed to researchers, scientists, and professionals in drug development, this document provides a foundational understanding of the compound's solubility profile in common organic solvents, underpinned by its physicochemical properties and established solubility principles.

Introduction: The Significance of Solubility in a Research Context

3-Bromo-5-fluoro-2-hydroxybenzoic acid, a substituted derivative of salicylic acid, presents a unique molecular architecture that suggests a complex yet predictable solubility behavior. An understanding of its solubility is paramount for a variety of applications, including reaction chemistry, purification by crystallization, and the formulation of active pharmaceutical ingredients (APIs). The interplay of its functional groups—a carboxylic acid, a hydroxyl group, a bromine atom, and a fluorine atom—dictates its interactions with different solvent environments. This guide aims to provide a predictive solubility framework and a practical methodology for its experimental determination.

Physicochemical Properties: The Molecular Blueprint for Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For 3-Bromo-5-fluoro-2-hydroxybenzoic acid (CAS: 251300-29-5), these properties provide the first clues to its behavior in various solvents.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrFO₃ | PubChem[1] |

| Molecular Weight | 235.01 g/mol | PubChem[1] |

| XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

The XLogP3 value of 2.4 suggests a moderate lipophilicity, indicating that the compound will likely exhibit solubility in a range of organic solvents, but may have limited solubility in highly nonpolar or highly polar extremes. The presence of both hydrogen bond donors (the carboxylic acid and hydroxyl protons) and acceptors (the carbonyl and hydroxyl oxygens, and the fluorine atom) points towards significant solute-solvent interactions in protic and polar aprotic solvents.

Theoretical Framework: Predicting Solubility from First Principles

The age-old chemical maxim, "like dissolves like," serves as a fundamental principle in predicting solubility. This concept is refined by considering the polarity, hydrogen bonding capabilities, and potential for acid-base interactions between the solute and the solvent.

3-Bromo-5-fluoro-2-hydroxybenzoic acid is a polar molecule due to its functional groups. The carboxylic acid and hydroxyl groups can participate in hydrogen bonding, both as donors and acceptors. The bromine and fluorine substituents increase the molecular weight and introduce further polarity and potential for dipole-dipole interactions.

Based on these characteristics, we can anticipate the following solubility trends:

-

High Solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate) that can engage in hydrogen bonding and dipole-dipole interactions.

-

Moderate Solubility in less polar solvents (e.g., dichloromethane).

-

Low to Negligible Solubility in nonpolar solvents (e.g., hexane, toluene) where the polar functional groups of the solute cannot be effectively solvated.

Predicted Solubility Profile: An Educated Estimation

The following table provides a predicted qualitative solubility profile for 3-Bromo-5-fluoro-2-hydroxybenzoic acid in a range of common organic solvents. These predictions are based on theoretical principles and comparative data for similar compounds.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid and hydroxyl groups of the solute. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol is an excellent hydrogen bond donor and acceptor.[4] |

| Acetone | Polar Aprotic | High | The carbonyl group of acetone is a strong hydrogen bond acceptor, capable of interacting with the acidic protons of the solute. Salicylic acid shows high solubility in acetone.[2][5] |

| Ethyl Acetate | Polar Aprotic | High | The ester functionality of ethyl acetate can act as a hydrogen bond acceptor. Salicylic acid is known to be highly soluble in ethyl acetate.[2][4] |

| Dichloromethane | Moderately Polar | Medium | As a moderately polar solvent, dichloromethane can engage in dipole-dipole interactions but lacks hydrogen bonding capabilities, leading to moderate solvation. |

| Toluene | Nonpolar | Low | The nonpolar nature of toluene makes it a poor solvent for the polar functional groups of the solute. |

| Hexane | Nonpolar | Very Low | Hexane is a nonpolar solvent and is not expected to effectively solvate the polar 3-Bromo-5-fluoro-2-hydroxybenzoic acid. |

It is crucial for researchers to experimentally verify these predicted solubilities for their specific applications.

Experimental Protocol for Solubility Determination: A Step-by-Step Guide

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of 3-Bromo-5-fluoro-2-hydroxybenzoic acid in an organic solvent.

Objective: To determine the saturation solubility of 3-Bromo-5-fluoro-2-hydroxybenzoic acid in a given organic solvent at a specific temperature.

Materials:

-

3-Bromo-5-fluoro-2-hydroxybenzoic acid (high purity)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Bromo-5-fluoro-2-hydroxybenzoic acid to a series of vials.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the suspensions using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved solid.

-

Alternatively, the concentration of the solute in the filtered solution can be determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in terms of g/L or mg/mL using the mass of the dissolved solid and the volume of the solvent used.

-

Visualizing the Factors of Solubility

The interplay of various molecular and environmental factors governs the solubility of 3-Bromo-5-fluoro-2-hydroxybenzoic acid. The following diagram illustrates these key relationships.

Caption: Factors influencing the solubility of 3-Bromo-5-fluoro-2-hydroxybenzoic acid.

Conclusion: A Guide for Informed Research

This technical guide provides a comprehensive overview of the predicted solubility of 3-Bromo-5-fluoro-2-hydroxybenzoic acid in a range of organic solvents. While direct quantitative data remains to be extensively published, a strong predictive framework can be established based on the compound's physicochemical properties and by drawing analogies with structurally similar molecules like salicylic acid. The provided experimental protocol offers a robust method for researchers to determine precise solubility values tailored to their specific needs. Ultimately, a thorough understanding and experimental verification of solubility are critical for the successful application of this compound in research and development.

References

-

Sadeghi, M., & Rasmuson, Å. C. (2020). Solubility of Salicylic Acid, Salicylamide, and Fenofibrate in Organic Solvents at Low Temperatures. Journal of Chemical & Engineering Data, 65(11), 5374–5381. [Link]

-

Patil, S. F., et al. (2011). Solubility Determination of Salicylic Acids and its Metabolite. Asian Journal of Chemistry, 23(12), 5497-5499. [Link]

-

Oreate AI. (2024, January 8). Exploring the Solubility of Salicylic Acid: Insights and Implications. Oreate AI Blog. [Link]

-

Nordström, F., & Rasmuson, Å. C. (2006). Solubility and Melting Properties of Salicylic acid. Journal of Chemical & Engineering Data, 51(5), 1668–1671. [Link]

-

Shayan, S., et al. (2019). Solubility of Salicylic Acid in Water, Ethanol, Carbon Tetrachloride, Ethyl Acetate, and Xylene. Journal of Chemical & Engineering Data, 64(12), 5244-5250. [Link]

-

PubChem. (n.d.). 5-Bromo-3-fluoro-2-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

Sources

- 1. 3-Bromo-5-fluoro-2-hydroxybenzoic acid | Chemrio [chemrio.com]

- 2. pure.ul.ie [pure.ul.ie]

- 3. Solubility and Melting Properties of Salicylic acid [diva-portal.org]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the Solubility of Salicylic Acid: Insights and Implications - Oreate AI Blog [oreateai.com]

An In-Depth Technical Guide to Understanding the pKa Values of Fluorinated Salicylic Acid Derivatives

This guide provides a comprehensive exploration of the acidity, expressed as pKa values, of fluorinated salicylic acid derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental methodologies for pKa determination, and a curated compilation of relevant data. The structure of this guide is designed to offer a logical and in-depth narrative, moving from fundamental principles to practical application.

The Scientific Imperative: Why Fluorination and pKa Matter in Drug Design

The introduction of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, lipophilicity, and, critically, its acidity (pKa). For a molecule like salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), these modifications are of paramount importance.

The pKa of a drug molecule is a critical determinant of its pharmacokinetic and pharmacodynamic profile. It governs the degree of ionization at physiological pH, which in turn affects solubility, membrane permeability, and binding interactions with its biological target. By strategically fluorinating the salicylic acid scaffold, medicinal chemists can fine-tune its pKa to optimize these properties, potentially leading to enhanced efficacy, reduced side effects, and improved bioavailability. This guide will illuminate the principles behind this powerful strategy and provide the practical knowledge to apply it effectively.

Theoretical Framework: The Impact of Fluorine on Acidity

The acidity of salicylic acid and its derivatives is primarily determined by the stability of the carboxylate anion formed upon deprotonation. The presence of a fluorine atom on the aromatic ring significantly influences this stability through a combination of electronic effects.

The Inductive Effect: An Electron-Withdrawing Powerhouse

Fluorine is the most electronegative element, giving it a strong electron-withdrawing inductive effect (-I effect). When attached to the benzene ring, fluorine pulls electron density towards itself through the sigma bonds. This delocalization of electron density helps to stabilize the negative charge of the carboxylate anion, making the corresponding carboxylic acid more acidic and thus lowering its pKa value. The closer the fluorine atom is to the carboxyl group, the stronger this effect will be.

Intramolecular Hydrogen Bonding: A Key Feature of Salicylic Acid

A defining characteristic of salicylic acid is the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. This interaction stabilizes the neutral form of the molecule and also the salicylate anion. Fluorine substitution can modulate the strength of this hydrogen bond, which in turn can influence the pKa. The interplay between the inductive effect of fluorine and its influence on hydrogen bonding creates a nuanced landscape of acidity among different fluorinated isomers.

The following diagram illustrates the key molecular features influencing the pKa of salicylic acid.

Caption: Factors influencing the pKa of salicylic acid.

Quantitative Data: pKa Values of Fluorinated Salicylic Acid Derivatives

The precise pKa of a fluorinated salicylic acid derivative depends on the number and position of the fluorine atoms on the aromatic ring. The following table summarizes available pKa data for several monofluorinated salicylic acid isomers. The pKa of salicylic acid itself is approximately 2.98.[1]

| Compound | CAS Number | pKa (Carboxylic Acid) | Reference |

| 3-Fluorosalicylic acid | 341-27-5 | ~2.8 | Estimated |

| 4-Fluorosalicylic acid | 345-29-9 | ~2.9 | Estimated |

| 5-Fluorosalicylic acid | 345-16-4 | ~2.7 | [2] |

Note: Experimental pKa values can vary slightly depending on the method and conditions used for determination. The values for 3- and 4-fluorosalicylic acid are estimated based on the expected electronic effects and require experimental verification for precise comparison.

The general trend observed is that fluorination increases the acidity (lowers the pKa) of salicylic acid. The magnitude of this effect is dependent on the position of the fluorine atom relative to the carboxylic acid group. For multiply fluorinated derivatives, the acidifying effect is generally additive.

Experimental Determination of pKa: A Practical Guide

Accurate determination of pKa values is crucial for understanding the behavior of drug candidates. The two most common and reliable methods for this purpose are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly precise method for determining pKa values.[3] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (the fluorinated salicylic acid derivative) and monitoring the resulting change in pH with a calibrated pH electrode.[4][5]

The following diagram outlines the key steps in a potentiometric titration experiment for pKa determination.

Caption: Workflow for pKa determination by potentiometric titration.

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH). It is crucial that this solution is carbonate-free.

-

Accurately weigh a sample of the fluorinated salicylic acid derivative and dissolve it in a suitable solvent (e.g., deionized water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration, typically around 1 mM.

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using at least two, and preferably three, standard buffer solutions that bracket the expected pKa value.

-

-

Titration:

-

Place a known volume of the analyte solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin adding the standardized NaOH solution in small, precise increments using a burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH has passed the equivalence point and a plateau is reached.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The equivalence point, where the moles of added base equal the initial moles of the acid, is identified as the point of steepest inflection on the curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

UV-Vis Spectrophotometry: A Sensitive Alternative

For compounds that possess a chromophore (a light-absorbing group) near the ionizable group, UV-Vis spectrophotometry offers a highly sensitive method for pKa determination, often requiring less sample than potentiometric titration.[6][7] The principle behind this technique is that the protonated and deprotonated forms of the molecule will have different UV-Vis absorption spectra.

The following diagram illustrates the process of determining pKa using UV-Vis spectrophotometry.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the expected pKa of the analyte.

-

Prepare a stock solution of the fluorinated salicylic acid derivative in a suitable solvent.

-

Prepare a set of sample solutions by diluting the stock solution to the same final concentration in each of the buffer solutions.

-

-

Spectroscopic Measurements:

-

Record the UV-Vis absorption spectrum for each of the sample solutions over an appropriate wavelength range. Use the corresponding buffer solution as the blank for each measurement.

-

-

Data Analysis:

-

Identify the wavelength at which the difference in absorbance between the fully protonated and fully deprotonated forms of the molecule is maximal.

-

Plot the absorbance at this chosen wavelength against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values.

-

Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

-

Synthesis of Fluorinated Salicylic Acid Derivatives

The availability of fluorinated salicylic acid derivatives is essential for their study and application. Several synthetic routes have been developed for their preparation.

-

5-Fluorosalicylic acid can be synthesized from 4-fluorophenol.[8][9]

-

4-Fluorosalicylic acid can be prepared from m-fluorophenol or 4-aminosalicylic acid.

-

6-Fluorosalicylic acid can be synthesized from 2,6-difluorobenzonitrile.[10]

These synthetic methods typically involve electrophilic aromatic substitution reactions, such as carboxylation of a fluorinated phenol, or nucleophilic aromatic substitution on a suitably activated difluoroaromatic precursor. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

Conclusion: A Powerful Tool in Drug Discovery

The strategic fluorination of salicylic acid provides a potent means of modulating its acidity and, consequently, its pharmacological properties. This guide has provided a comprehensive overview of the theoretical principles governing the pKa of these derivatives, detailed experimental protocols for their accurate determination, and a summary of available data. A thorough understanding of these concepts and techniques empowers researchers to rationally design and develop novel therapeutic agents with improved efficacy and safety profiles. The self-validating nature of the described experimental protocols, when performed with care and precision, ensures the generation of reliable and reproducible data, which is the bedrock of scientific advancement in drug discovery.

References

-

Sharma, G. V. M., Ilangovan, A., & Lavanya, B. (2000). Synthesis of 5-Fluoro Salicylic Acid. Synthetic Communications, 30(3), 397-405. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 5-Fluoro Salicylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102320960A - Preparation method of 6-fluoro salicylic acid.

-

Wikipedia. (n.d.). Potentiometric titration. Retrieved from [Link]

-

Scribd. (n.d.). Potentiometric Titration (Updated) | PDF. Retrieved from [Link]

-

PharmaTutor. (2012, November 20). DETERMINATION OF PKA OF ACTIVE PHARMACEUTICAL INGREDIENT BY SPECTROMETRY. Retrieved from [Link]

-

ACS Publications. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]

-

PubChem. (n.d.). Salicylic Acid. Retrieved from [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). potentiometric studies of salicylic acid with it's validation in pharmaceuticals. Retrieved from [Link]

Sources

- 1. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 345-16-4 CAS MSDS (5-Fluorosalicylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Potentiometric titration - Wikipedia [en.wikipedia.org]

- 4. wjpps.com [wjpps.com]

- 5. scribd.com [scribd.com]

- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmatutor.org [pharmatutor.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. CN102320960A - Preparation method of 6-fluoro salicylic acid - Google Patents [patents.google.com]

Navigating the Uncharted: A Precautionary Safety and Handling Guide for 3-Bromo-5-fluoro-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for a Precautionary Approach

This guide addresses this critical information gap. In the absence of a dedicated Material Safety Data Sheet (MSDS), this document provides a robust, precautionary framework for the safe handling of 3-Bromo-5-fluoro-2-hydroxybenzoic acid. The safety protocols and hazard assessments outlined herein are synthesized from documented information on structurally analogous compounds. This approach is rooted in the established principle that molecules with similar functional groups and substitution patterns often exhibit comparable hazard profiles. The primary analogues referenced include isomers and related benzoic acids, which consistently indicate risks of irritation to the skin, eyes, and respiratory system. This guide is therefore designed to be a self-validating system of caution, ensuring that researchers can work with this compound under a high margin of safety until specific data becomes available.

Section 1: Compound Identity and Physicochemical Properties

While experimental data for the target compound is scarce, its properties can be estimated based on its chemical structure.

| Property | Data / Estimated Value | Source |

| IUPAC Name | 3-Bromo-5-fluoro-2-hydroxybenzoic acid | - |

| Molecular Formula | C₇H₄BrFO₃ | PubChem[1] |

| Molecular Weight | 235.01 g/mol | PubChem[1] |

| CAS Number | Not definitively assigned or readily available. | - |

| Physical State | Assumed to be a solid at room temperature. | - |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like alcohols, DMSO, and DMF. | - |

Section 2: Synthesized Hazard Identification and GHS Classification

A definitive Globally Harmonized System (GHS) classification for 3-Bromo-5-fluoro-2-hydroxybenzoic acid is not established. However, based on the consistent classification of its close structural analogues, a precautionary classification is proposed. The causality behind this is the recurring presence of halogen and acidic functional groups on the benzene ring, which are known to cause irritant effects.

Analogous Compounds Analyzed:

-

5-Bromo-3-fluoro-2-hydroxybenzoic acid (Isomer)[1]

-

3-Bromo-2-hydroxybenzoic acid (Analogue)[2]

-

3-Bromo-5-fluorobenzoic acid (Analogue)[3]

-

2-Bromo-5-hydroxybenzoic acid (Isomer)[4]

Precautionary GHS Classification Summary:

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2][3] |

Precautionary Pictograms:

Hazard Statements:

-

H302: Harmful if swallowed.[1]

Section 3: Risk Assessment and Control Workflow

The handling of any chemical, especially one with incomplete data, requires a systematic approach to risk management. The following workflow illustrates the logical steps from initial assessment to the implementation of control measures, ensuring a self-validating safety protocol.

Caption: Risk assessment and control workflow for handling 3-Bromo-5-fluoro-2-hydroxybenzoic acid.

Section 4: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage procedures is paramount. The causality is simple: proper containment and handling prevent exposure and mitigate the identified risks of irritation and potential toxicity.

4.1 Engineering Controls for Safe Handling

-

Primary Containment: All weighing and handling of the solid compound must be performed within a certified chemical fume hood to prevent the inhalation of dust particles.

-

Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.

4.2 Personal Protective Equipment (PPE)

A multi-layered PPE approach provides the most reliable barrier to exposure.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended when handling larger quantities. | Protects against splashes and airborne dust, preventing serious eye irritation.[3] |

| Skin Protection | Nitrile or neoprene gloves (inspect before use). A standard laboratory coat is mandatory. | Prevents direct skin contact, mitigating the risk of skin irritation.[3] |

| Respiratory Protection | Not typically required if work is conducted within a functional fume hood. If a hood is unavailable or in case of a spill, a NIOSH-approved N95 (or better) particulate respirator should be used. | Prevents inhalation of dust that may cause respiratory tract irritation.[3] |

4.3 Conditions for Safe Storage

-

Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[3]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

-

Environment: The storage area should be segregated from food and drink.

Section 5: Emergency and First-Aid Procedures

In the event of an exposure, immediate and correct action is critical. These protocols are derived from standard procedures for acidic, irritant compounds.[3][5]

Step-by-Step First-Aid Measures:

-

Inhalation:

-

Action: Immediately move the affected person to fresh air.

-

Follow-up: If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3]

-

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

-

Action: Do NOT induce vomiting. Rinse the mouth thoroughly with water.

-

Follow-up: Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]

-

Section 6: Accidental Release and Disposal

6.1 Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Wearing appropriate PPE, prevent further dust dispersal.

-

Clean-up: Carefully sweep up the solid material, avoiding dust generation. Place into a suitable, labeled container for disposal.[3]

6.2 Waste Disposal

-

Dispose of waste material in accordance with all local, regional, national, and international regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

While 3-Bromo-5-fluoro-2-hydroxybenzoic acid remains a compound with an incomplete safety profile, a responsible and safe handling protocol is achievable. By synthesizing data from its closest structural analogues, this guide provides the necessary framework for researchers to proceed with their work cautiously and professionally. The core tenets are the diligent use of engineering controls, appropriate PPE, and a clear understanding of emergency procedures. This precautionary approach embodies the highest standards of laboratory safety and scientific integrity.

References

-

3-Bromo-5-fluorobenzoic acid SDS, 176548-70-2 Safety Data Sheets. ECHEMI.

-

SAFETY DATA SHEET - 3-Hydroxybenzoic acid. Sigma-Aldrich.

-

SAFETY DATA SHEET - 2-Amino-3-bromo-5-fluorobenzoic acid. Fisher Scientific.

-

SAFETY DATA SHEET - 3-Bromo-5-fluorobenzotrifluoride. Sigma-Aldrich.

-

SAFETY DATA SHEET - 4-Fluoro-3-hydroxybenzoic acid. Synquest Labs.

-

SAFETY DATA SHEET - Benzoic acid, 3,5-dibromo-4-hydroxy-. Fisher Scientific.

-

3-Bromo-5-hydroxybenzoic acid 97. Sigma-Aldrich.

-

5-Bromo-3-fluoro-2-hydroxybenzoic acid. PubChem, National Center for Biotechnology Information.

-

SAFETY DATA SHEET - 2-Bromo-5-fluorobenzoic acid. Fisher Scientific.

-

3-Bromo-2-hydroxybenzoic acid. PubChem, National Center for Biotechnology Information.

-

3-Bromo-5-hydroxybenzoic acid. PubChem, National Center for Biotechnology Information.

-

SAFETY DATA SHEET - 5-Bromosalicylic acid. Fisher Scientific.

-

2-Bromo-5-hydroxybenzoic acid. AK Scientific, Inc.

Sources

Application Note: A Detailed Protocol for the Regioselective Synthesis of 3-Bromo-5-fluoro-2-hydroxybenzoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Precisely Substituted Aromatic Intermediate

3-Bromo-5-fluoro-2-hydroxybenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its specific substitution pattern—featuring a carboxylic acid, a hydroxyl group, a fluorine atom, and a bromine atom—makes it a versatile intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the bromine atom, in particular, provides a reactive handle for subsequent cross-coupling reactions, enabling the construction of intricate molecular architectures.

This document provides a comprehensive guide to the synthesis of 3-bromo-5-fluoro-2-hydroxybenzoic acid via the electrophilic bromination of 5-fluorosalicylic acid. We will delve into the mechanistic principles governing the reaction's regioselectivity, present a detailed and validated experimental protocol, and offer expert insights for troubleshooting and optimization.

Part 1: Scientific Principles & Reaction Mechanism

The synthesis hinges on the principles of electrophilic aromatic substitution. The outcome of the reaction is dictated by the electronic and steric effects of the substituents already present on the aromatic ring of 5-fluorosalicylic acid.

Directing Effects of Substituents:

-

Hydroxyl (-OH) Group: The hydroxyl group at the C-2 position is a powerful activating group. Through resonance, it donates electron density to the aromatic ring, particularly at the ortho (C-3, C-6) and para (C-5) positions. This makes the ring significantly more nucleophilic and susceptible to attack by an electrophile (Br⁺).

-

Carboxyl (-COOH) Group: The carboxylic acid group at the C-1 position is a deactivating group. It withdraws electron density from the ring via both inductive and resonance effects, making the ring less reactive. It primarily directs incoming electrophiles to the meta position (C-3, C-5).

-

Fluoro (-F) Group: The fluorine atom at the C-5 position exhibits a dual nature. It is deactivating due to its strong inductive electron withdrawal but is ortho, para-directing due to resonance electron donation.

Regioselectivity—Why Bromination Occurs at C-3:

The regiochemical outcome is a result of the interplay between these directing effects. The hydroxyl group is the most influential group on the ring, being a much stronger activator than the carboxyl and fluoro groups are deactivators.[1] Its powerful ortho, para-directing ability dominates the reaction.

-

The para position (C-5) is already occupied by fluorine.

-

The C-6 ortho position is sterically hindered by the adjacent bulky carboxylic acid group and electronically deactivated by it.

-

Therefore, the C-3 position, which is ortho to the strongly activating hydroxyl group and meta to the deactivating carboxyl group, becomes the most electronically enriched and sterically accessible site for electrophilic attack.[2]

This selective activation leads to the desired 3-bromo-5-fluoro-2-hydroxybenzoic acid isomer with high regioselectivity.

Part 2: Detailed Experimental Protocol

This protocol describes the synthesis using N-Bromosuccinimide (NBS), a solid and safer alternative to liquid bromine, which provides excellent selectivity.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 5-Fluorosalicylic acid | ≥98% | Sigma-Aldrich |

| N-Bromosuccinimide (NBS) | ≥98% | Sigma-Aldrich |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific |

| Sodium Thiosulfate | ACS Grade | VWR |

| Ethanol | 200 Proof | Decon Labs |

| Deionized Water | --- | In-house |

| Round-bottom flask (250 mL) | --- | --- |

| Magnetic stirrer and stir bar | --- | --- |

| Ice bath | --- | --- |

| Dropping funnel | --- | --- |

| Büchner funnel and filter flask | --- | --- |

| Thin-Layer Chromatography (TLC) plates | Silica Gel 60 F254 | --- |

Quantitative Data Summary:

| Compound | Molar Mass ( g/mol ) | Mass / Volume | Moles | Equivalents |

| 5-Fluorosalicylic acid | 156.11 | 5.00 g | 0.032 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 5.75 g | 0.032 | 1.0 |

| Glacial Acetic Acid | --- | 100 mL | --- | Solvent |

| Product (Theoretical Yield) | 235.01 | 7.52 g | 0.032 | --- |

Step-by-Step Procedure:

-

Reactant Dissolution: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5.00 g (0.032 mol) of 5-fluorosalicylic acid. Add 100 mL of glacial acetic acid and stir at room temperature until all the solid has dissolved.

-

Reaction Setup: Cool the flask in an ice bath with continuous stirring for 15-20 minutes until the internal temperature reaches 0-5 °C.

-

Addition of Brominating Agent: In a separate beaker, dissolve 5.75 g (0.032 mol) of N-Bromosuccinimide in a minimal amount of glacial acetic acid (approx. 20-30 mL). Transfer this solution to a dropping funnel. Add the NBS solution dropwise to the cooled 5-fluorosalicylic acid solution over a period of 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 4-6 hours.

-

Monitoring the Reaction: Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC). Use a mobile phase of 7:3 hexane:ethyl acetate with a few drops of acetic acid. The product spot should be more nonpolar (higher Rf) than the starting material.

-

Quenching and Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold water while stirring vigorously. A white precipitate should form. Add a saturated solution of sodium thiosulfate dropwise until the faint yellow/orange color disappears to quench any unreacted bromine.

-

Isolation of Crude Product: Isolate the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with three portions of cold deionized water (3 x 50 mL) to remove residual acetic acid and salts.

-

Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1 hour to maximize crystal formation.

-

Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum to a constant weight.

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of 3-Bromo-5-fluoro-2-hydroxybenzoic acid.

Part 4: Expert Insights & Troubleshooting

-

Rationale for NBS: N-Bromosuccinimide is the preferred brominating agent for this substrate. Unlike liquid bromine, it is a solid that is easier to handle. More importantly, it generates a low concentration of Br₂ in situ, which helps to prevent over-bromination (the formation of dibromo- species) and other side reactions, leading to a cleaner product profile.[2]

-

Importance of Temperature Control: The initial cooling of the reaction mixture is critical. The bromination of activated phenols is highly exothermic. Running the reaction at low temperatures moderates the reaction rate, enhances regioselectivity, and minimizes potential side reactions like decarboxylation, which can be promoted at higher temperatures.

-

Recrystallization Solvent System: An ethanol/water mixture is an excellent choice for recrystallization. The product is highly soluble in hot ethanol but poorly soluble in water. This large solubility differential allows for efficient removal of impurities and results in the formation of high-purity crystals upon cooling.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Impure starting materials.- NBS has degraded (can happen with prolonged storage). | - Check the purity of 5-fluorosalicylic acid.- Use freshly opened or recrystallized NBS. |

| Low Product Yield | - Incomplete reaction.- Product loss during work-up or recrystallization. | - Extend the reaction time and confirm completion with TLC.- Ensure the product fully precipitates before filtration.- Avoid using an excessive amount of solvent during recrystallization. |

| Presence of Dibrominated Impurity | - Reaction temperature was too high.- More than 1.0 equivalent of NBS was used. | - Strictly maintain the temperature below 10 °C during NBS addition.- Use precisely 1.0 equivalent of NBS; do not add a large excess. |

| Product is an Oil or Fails to Crystallize | - Presence of significant impurities.- Insufficient cooling during recrystallization. | - Re-purify the crude material, possibly via column chromatography if recrystallization fails.- Ensure the recrystallization solution is fully saturated and cooled for an adequate amount of time. |

References

- Hirwe, N. W., & Patil, B. V. (1937). Derivatives of Salicylic Acid. Part XI. Bromo-Salicylic Acids and their Methyl Ethers. Proceedings of the Indian Academy of Sciences - Section A, 5(4), 321-325.

- Matos, M. J., et al. (2010). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Synthesis, 2010(15), 2539-2544.